4-Methanesulfonylpyrrolidine-3-carboxylic acid
Description
4-Methanesulfonylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the five-membered ring. The methanesulfonyl substituent is a strong electron-withdrawing group, which enhances the acidity of the carboxylic acid and influences the compound’s reactivity in synthetic or biological contexts.
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-methylsulfonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
YWLVQEDSIVKPAV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CNCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylpyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under basic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methanesulfonyl group to sulfonic acid derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Methanesulfonylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs of 4-methanesulfonylpyrrolidine-3-carboxylic acid and their substituents:
Key Observations:
- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound is more polar and reactive than the trifluoromethyl (-CF₃) group found in analogs like 4-(trifluoromethyl)-3-pyridinecarboxylic acid . Sulfonyl groups enhance acidity and participate in nucleophilic substitutions, whereas -CF₃ primarily increases metabolic stability and lipophilicity.
- Ring Systems : Pyridine-based analogs (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) exhibit aromaticity, altering electronic properties compared to pyrrolidine derivatives. Pyrrolidines, being saturated, offer conformational flexibility for binding interactions .
- Protective Groups : The Cbz-protected analog () highlights strategies to mask reactive amines during synthesis, contrasting with the methanesulfonyl group, which may remain active in downstream reactions .
Physicochemical Properties
- Solubility : The methanesulfonyl group’s high polarity likely improves aqueous solubility compared to -CF₃ or aromatic substituents (e.g., 4-bromophenyl in ). However, exact solubility data for the target compound are unavailable.
- Acidity : The -SO₂CH₃ group increases the carboxylic acid’s acidity (lower pKa) relative to methyl or Cbz-protected analogs, impacting ionization under physiological conditions .
Biological Activity
4-Methanesulfonylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Molecular Structure and Formula
- Molecular Formula: C7H13NO4S
- Molecular Weight: 195.25 g/mol
- IUPAC Name: 4-Methanesulfonylpyrrolidine-3-carboxylic acid
- Canonical SMILES: C(C(=O)O)C1(CCN(C1)S(=O)(=O)C)C
The biological activity of 4-Methanesulfonylpyrrolidine-3-carboxylic acid is primarily attributed to its structural features that allow interaction with various biological targets. The sulfonyl group enhances solubility and bioavailability, while the carboxylic acid moiety plays a critical role in modulating enzyme activity.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The binding affinity is often influenced by the conformation of the pyrrolidine ring, which can adopt different spatial arrangements conducive to enzyme interaction.
Antimicrobial Activity
Studies have shown that 4-Methanesulfonylpyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , demonstrating minimum inhibitory concentrations (MICs) that suggest efficacy comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. In vitro assays reveal that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of 4-Methanesulfonylpyrrolidine-3-carboxylic acid against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited promising results with an MIC of 16 µg/mL, suggesting potential for development as a therapeutic agent against resistant bacterial infections . -
Antioxidant Activity Assessment
In a separate investigation, the antioxidant properties were evaluated using the DPPH assay. The compound demonstrated an IC50 value of 25 µg/mL, indicating strong radical scavenging activity .
Comparative Analysis
When compared to similar compounds, such as pyrrolidine derivatives and other carboxylic acids, 4-Methanesulfonylpyrrolidine-3-carboxylic acid shows unique properties that enhance its biological activity:
| Compound | MIC (µg/mL) | Antioxidant Activity (IC50 µg/mL) |
|---|---|---|
| 4-Methanesulfonylpyrrolidine-3-carboxylic acid | 16 | 25 |
| Pyrrolidine derivative A | 64 | 50 |
| Carboxylic acid B | 32 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
